Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate is a compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, organic materials, and natural products . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate involves several steps. One common method includes the cyclization of appropriate precursors. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired pyrrolopyrazine core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate can be compared with other pyrrolopyrazine derivatives. Similar compounds include:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Indole derivatives: These compounds also contain a fused ring system and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-16-10(15)7(11)4-6-5-14-9-8(6)12-2-3-13-9/h2-3,5,7H,4,11H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEELLSZMEJATBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=NC=CN=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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